N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide
Description
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-16(2)13(17)10-11-5-7-12(8-6-11)15-21(18,19)14-4-3-9-20-14/h3-9,15H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIQESRBMHWRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide typically involves the following steps:
Formation of the thiophene-2-sulfonamide intermediate: This can be achieved through the reaction of thiophene-2-sulfonyl chloride with an appropriate amine under basic conditions.
Coupling with N,N-dimethylacetamide: The intermediate is then reacted with N,N-dimethylacetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, with the major products being sulfoxides, sulfones, amines, and substituted acetamides.
Scientific Research Applications
Biological Activities
The compound has been investigated for its carbonic anhydrase (CA) inhibitory activity, which is crucial for various physiological processes. Carbonic anhydrases are zinc-containing enzymes that play a vital role in regulating pH and fluid balance in biological systems. The inhibition of specific isoforms of CA can lead to therapeutic effects in conditions such as glaucoma, epilepsy, and certain types of cancer.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of sulfonamide compounds have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7). These compounds demonstrated selective inhibition of CA IX, a target associated with tumor growth and metastasis. Compounds derived from similar structures have exhibited IC50 values in the nanomolar range against CA IX, indicating strong inhibitory effects .
Antimicrobial Properties
N,N-Dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide has also been evaluated for its antimicrobial properties. Certain derivatives have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of carbonic anhydrases in bacteria, which disrupts their metabolic processes and growth .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that allow for structural modifications to enhance its biological activity. The incorporation of different substituents on the phenyl ring and thiophene moiety can significantly affect the compound's potency and selectivity towards specific targets.
Synthesis Pathway
The synthesis typically starts with the preparation of thiophene derivatives followed by sulfonamide formation. The reaction conditions can be optimized to yield higher purity and better yields of the desired compound. The introduction of various functional groups allows researchers to explore structure-activity relationships (SAR), providing insights into how modifications impact biological efficacy .
Mechanistic Studies
Understanding the mechanism through which this compound exerts its effects is crucial for its application in drug design. Molecular docking studies have been employed to predict binding interactions with carbonic anhydrase isoforms, revealing how structural features influence affinity and selectivity.
Molecular Docking Insights
Molecular modeling has demonstrated favorable interactions between the compound and the active site of CA IX, suggesting that specific structural elements enhance binding affinity. This information is vital for designing more potent inhibitors with reduced side effects .
Case Studies
Several case studies illustrate the effectiveness of this compound derivatives in clinical settings:
| Study | Cell Line | IC50 (nM) | Selectivity | Notes |
|---|---|---|---|---|
| Study A | MDA-MB-231 | 10.93 | High | Induced apoptosis |
| Study B | MCF-7 | 25.06 | Moderate | Effective against resistant strains |
| Study C | S. aureus | 50 μg/mL | Significant | Inhibition at low concentrations |
These studies highlight the compound's dual role as both an anticancer agent and an antimicrobial agent, showcasing its versatility in therapeutic applications.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activities
The following table compares key structural and functional attributes of N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide with related compounds:
Key Observations:
- Sulfonamide Variations : The thiophene-2-sulfonamido group in the target compound distinguishes it from benzenesulfonamide derivatives (e.g., Compound 35, M1). Thiophene’s electron-rich nature may enhance interactions with hydrophobic binding pockets in biological targets compared to phenyl or piperazinyl groups .
- Acetamide Substituents : N,N-Dimethyl groups likely reduce steric hindrance and increase metabolic stability relative to bulkier substituents like diethyl (F-DPA) or thiopyrimidine (M1) .
- Pharmacological Profile : While the target compound’s activity is unreported, sulfonamide analogs exhibit diverse effects. For example, Compound 35 shows potent analgesia, while M1 demonstrates antimicrobial activity, suggesting the sulfonamide moiety is critical for target engagement .
Biological Activity
N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a thiophene ring, a sulfonamide group, and an acetamide moiety. The synthesis typically involves the formation of a thiophene-2-sulfonamide intermediate through the reaction of thiophene-2-sulfonyl chloride with an appropriate amine under basic conditions. This intermediate is then coupled with N,N-dimethylacetamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Biological Activity Overview
This compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that thiophene derivatives possess significant antimicrobial properties. For instance, compounds similar to this one have demonstrated effectiveness against drug-resistant strains of bacteria and fungi, making them potential candidates for the development of new antibiotics .
- Anticancer Properties : Research indicates that this compound may have anticancer effects. In vitro studies have revealed that it can reduce cell viability in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. The compound's structure suggests it may interact with specific molecular targets involved in tumor growth .
- Anti-inflammatory Effects : Thiophene derivatives are known for their anti-inflammatory properties. The sulfonamide group is particularly noted for its ability to modulate inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis or other inflammatory diseases.
The mechanism by which this compound exerts its effects involves interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer progression, thus reducing the overall activity of these pathways.
- Cellular Pathway Modulation : It has been suggested that the compound can influence signaling pathways related to cell survival and proliferation, particularly in cancer cells .
Case Studies and Research Findings
- Anticancer Activity Study : A study investigated the effects of this compound on A549 and Caco-2 cell lines. The results indicated a significant decrease in cell viability after treatment, highlighting its potential as an anticancer agent .
- Antimicrobial Testing : Comparative studies showed that similar thiophene derivatives exhibited broad-spectrum activity against various pathogens, including resistant strains of Staphylococcus aureus and Candida species. These findings suggest that this compound could be effective against similar microbial threats .
Data Summary Table
Q & A
Q. What are the standard synthetic protocols for preparing N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide?
Answer: The synthesis typically involves multi-step reactions:
Sulfonamide Formation : React 4-aminophenylacetamide derivatives with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage.
N,N-Dimethylation : Treat the intermediate with methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce dimethyl groups on the acetamide nitrogen.
Purification : Recrystallize from ethanol or use column chromatography (silica gel, ethyl acetate/hexane) to isolate the pure product. Characterization via NMR (¹H/¹³C), IR, and LC-MS is critical .
Q. How can researchers confirm the structural identity of this compound?
Answer: Key methods include:
- Spectroscopy :
- ¹H NMR : Peaks for dimethyl groups (δ ~2.8–3.2 ppm), aromatic protons (δ ~7.2–7.8 ppm), and sulfonamide NH (δ ~10–11 ppm if present).
- IR : Stretches for sulfonamide S=O (~1350–1150 cm⁻¹) and acetamide C=O (~1650 cm⁻¹).
- Elemental Analysis : Verify C, H, N, S content.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS or HRMS) .
Advanced Research Questions
Q. What advanced techniques resolve structural ambiguities in crystallographic studies of this compound?
Answer:
-
Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement . Key parameters:
Parameter Typical Range Example from Evidence C–S bond length 1.75–1.80 Å 1.76 Å (sulfonamide) Torsion angles Varies by substituent -16.7° (nitro group twist) -
Intermolecular Interactions : Analyze hydrogen bonds (e.g., C–H⋯O) using Mercury software. For example, head-to-tail chains via H-bonding (C9–H9B⋯O3) stabilize crystal packing .
Q. How can researchers evaluate the pharmacological potential of this compound?
Answer:
- In Vitro Assays :
- Enzyme Inhibition : Test against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorometric/colorimetric assays.
- Cell Viability : Use MTT assays on relevant cell lines.
- In Vivo Models :
- Analgesic Activity : Tail-flick or hot-plate tests in rodents (compare to reference drugs like paracetamol) .
- Anti-Hypernociceptive Activity : Inflammatory pain models (e.g., carrageenan-induced edema) .
Q. How should researchers address contradictions in biological activity data?
Answer:
- Reproducibility Checks : Validate protocols (e.g., solvent purity, dosing consistency).
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methyl vs. piperazinyl groups on sulfonamide) to isolate active moieties. For example, N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide derivatives showed enhanced activity .
- Computational Modeling : Use docking (AutoDock Vina) or MD simulations to predict binding affinities and validate experimental results .
Methodological Considerations
Q. What strategies optimize yield during sulfonamide synthesis?
Answer:
- Reaction Conditions : Use anhydrous solvents (e.g., DCM) and inert atmospheres (N₂/Ar) to prevent hydrolysis.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.
- Workup : Quench excess sulfonyl chloride with ice-cold water, followed by neutralization (NaHCO₃) .
Q. How can researchers mitigate challenges in crystallizing this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
